6-Methylpurine 2'-deoxyriboside
Overview
Description
6-Methylpurine 2'-deoxyriboside is a nucleoside analog that plays a significant role in various biochemical and pharmacological processes. This compound is structurally related to purines, which are essential components of nucleic acids. Its unique structure allows it to interact with biological systems in ways that can be harnessed for therapeutic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpurine 2'-deoxyriboside typically involves the condensation of a purine base with a deoxypentofuranosyl sugar. This reaction is often catalyzed by acidic or enzymatic conditions to facilitate the formation of the glycosidic bond. The reaction conditions must be carefully controlled to ensure the correct stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the desired nucleoside analog through metabolic pathways that have been optimized for high yield and purity. The product is then isolated and purified using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Methylpurine 2'-deoxyriboside can undergo various chemical reactions, including:
Oxidation: This reaction can modify the purine ring, potentially altering its biological activity.
Reduction: Reduction reactions can affect the functional groups attached to the purine base.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleosides.
Scientific Research Applications
6-Methylpurine 2'-deoxyriboside has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA synthesis and repair.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of nucleic acid-based products and as a research tool in biotechnology.
Mechanism of Action
The mechanism of action of 6-Methylpurine 2'-deoxyriboside involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This compound can inhibit enzymes involved in DNA and RNA synthesis, leading to the disruption of cell division and growth. Its molecular targets include DNA polymerases and other enzymes critical for nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-Deoxypentofuranosyl)-9H-purin-6-amine
- 2-Amino-9-(2-deoxypentofuranosyl)-6H-purine-6,8(9H)-dione
- 9-(2-Deoxypentofuranosyl)-1,9-dihydro-6H-purin-6-one
Uniqueness
What sets 6-Methylpurine 2'-deoxyriboside apart from similar compounds is its specific methylation at the 6-position of the purine ring. This modification can significantly influence its biological activity and interactions with enzymes, making it a valuable compound for targeted research and therapeutic applications.
Properties
IUPAC Name |
2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-6-10-11(13-4-12-6)15(5-14-10)9-2-7(17)8(3-16)18-9/h4-5,7-9,16-17H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXRKKYXNZWKDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936214 | |
Record name | 9-(2-Deoxypentofuranosyl)-6-methyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16006-64-7 | |
Record name | NSC103543 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103543 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(2-Deoxypentofuranosyl)-6-methyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methylpurine 2'-deoxyriboside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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